

An In-depth Technical Guide to 3-Hydroxypropanamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropanamide, a simple yet versatile bifunctional molecule, holds a unique position at the intersection of synthetic chemistry and biotechnology. This technical guide provides a comprehensive overview of the discovery and history of **3-Hydroxypropanamide**, detailing its chemical and physical properties, historical synthesis, and modern production methods. Special emphasis is placed on experimental protocols and the underlying chemical principles. This document aims to serve as a thorough resource for researchers and professionals in drug development and related scientific fields.

Introduction

3-Hydroxypropanamide, also known by its synonyms Hydracrylamide and β-Hydroxypropionamide, is an organic compound with the chemical formula C₃H₇NO₂.[1] Structurally, it features a primary amide group and a primary hydroxyl group separated by a two-carbon backbone. This unique arrangement of functional groups imparts a hydrophilic character and provides multiple reactive sites, making it a valuable building block in organic synthesis and a molecule of interest in biological systems.

Physicochemical Properties

3-Hydroxypropanamide is a white to off-white crystalline solid at room temperature.[2] It is soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[2][3] The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (C=O, -OH) contributes to its solubility in polar media and its relatively high melting point.

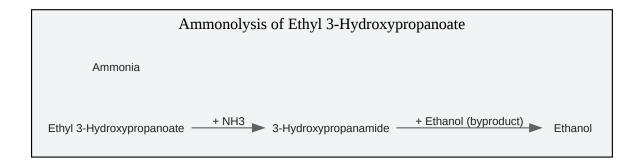
Table 1: Physical and Chemical Properties of 3-Hydroxypropanamide

Property	Value	Reference
CAS Number	2651-43-6	[3]
Molecular Formula	C ₃ H ₇ NO ₂	[1]
Molecular Weight	89.09 g/mol	[1]
Melting Point	60-62 °C	[2]
Appearance	White to Off-White Crystalline Solid	[2]
Solubility	Soluble in DMSO, slightly soluble in Methanol	[2]
IUPAC Name	3-hydroxypropanamide	[4]

Historical Perspective and Discovery

The precise historical discovery of **3-Hydroxypropanamide** is not prominently documented in easily accessible literature, suggesting it may have been first prepared as an intermediate in a broader investigation or under a different nomenclature. However, its synthesis can be logically traced to early explorations of the reactivity of β -hydroxypropionic acid derivatives and related compounds. The most plausible classical laboratory syntheses involve the ammonolysis of esters of 3-hydroxypropionic acid or the ring-opening of β -propiolactone with ammonia. These fundamental reactions were well-established in the late 19th and early 20th centuries, making it likely that **3-Hydroxypropanamide** was first synthesized during this era of foundational organic chemistry research.

Chemical Synthesis: Experimental Protocols



Two primary classical routes for the synthesis of **3-Hydroxypropanamide** are detailed below.

Ammonolysis of Ethyl 3-Hydroxypropanoate

This method involves the reaction of an ester of 3-hydroxypropionic acid, such as ethyl 3-hydroxypropanoate, with ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the primary amide.

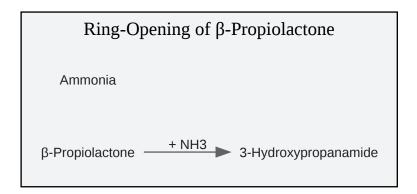
Reaction Scheme:

Click to download full resolution via product page

Figure 1: Ammonolysis of an ester to form **3-Hydroxypropanamide**.

Experimental Protocol:

- Materials: Ethyl 3-hydroxypropanoate, concentrated aqueous ammonia (28-30%), ethanol.
- Procedure:
 - In a pressure-resistant vessel, combine one molar equivalent of ethyl 3hydroxypropanoate with an excess of concentrated aqueous ammonia. The use of a sealed vessel is necessary to prevent the escape of volatile ammonia.
 - The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).



- Upon completion, the excess ammonia and water are removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield pure 3-Hydroxypropanamide.

Ring-Opening of β-Propiolactone with Ammonia

β-Propiolactone, a cyclic ester, is highly reactive towards nucleophiles due to the strain in its four-membered ring. The reaction with ammonia proceeds via a nucleophilic acyl substitution mechanism, where the ammonia attacks the carbonyl carbon, leading to the opening of the lactone ring and the formation of **3-Hydroxypropanamide**.

Reaction Scheme:

Click to download full resolution via product page

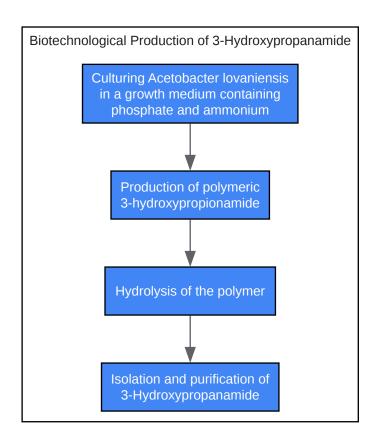
Figure 2: Synthesis of **3-Hydroxypropanamide** from β-propiolactone.

Experimental Protocol:

- Materials: β-Propiolactone, aqueous ammonia, diethyl ether.
- Procedure:
 - β-Propiolactone is added dropwise to a stirred, cooled (0-5 °C) solution of excess aqueous ammonia. This reaction is exothermic and requires careful temperature control.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

- The water is removed under reduced pressure to yield the crude product.
- Purification is achieved by recrystallization, typically from a solvent mixture like acetoneether or by column chromatography.

Modern Production Methods: A Biotechnological Approach


More recently, biotechnological routes for the production of **3-Hydroxypropanamide** have been explored, offering a more sustainable alternative to classical chemical synthesis. A notable example is the use of the bacterium Acetobacter lovaniensis.

Fermentative Production using Acetobacter Iovaniensis

A patented method describes the production of polymeric 3-hydroxypropionamide (3HP amide) by culturing Acetobacter lovaniensis in a specific growth medium. The polymeric material can then be hydrolyzed to yield the monomeric **3-Hydroxypropanamide**.

Experimental Workflow:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. synchem.de [synchem.de]
- 2. 3-HYDROXYPROPIONAMIDE CAS#: 2651-43-6 [amp.chemicalbook.com]
- 3. CAS 2651-43-6: 3-hydroxypropanamide | CymitQuimica [cymitquimica.com]
- 4. 3-Hydroxypropanamide | C3H7NO2 | CID 4145140 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxypropanamide: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b015828#discovery-and-history-of-3-hydroxypropanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com